N-[(pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
N-(pyrimidin-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4/c12-11(13,14)8-3-1-4-17-10(8)18-7-9-15-5-2-6-16-9/h1-6H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFPEAPXMGGFBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=NC=CC=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Design
The synthesis typically begins with 3-(trifluoromethyl)pyridin-2-amine and 2-pyrimidinecarboxaldehyde. Under acidic conditions (e.g., HCl/EtOH), these undergo condensation to form an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C).
Representative Procedure :
-
Dissolve 3-(trifluoromethyl)pyridin-2-amine (1.0 equiv) and 2-pyrimidinecarboxaldehyde (1.1 equiv) in anhydrous ethanol.
-
Add concentrated HCl (0.5 equiv) and reflux at 80°C for 12 hours.
-
Cool to 0°C, then slowly add NaBH3CN (1.5 equiv).
-
Stir at room temperature for 24 hours, neutralize with NaHCO3, and extract with ethyl acetate.
This method yields ~65–70% product but requires careful pH control to minimize side reactions.
Metal-Free Coupling Reactions
Iodine/TBHP-Mediated C–N Bond Formation
A solvent-free approach employs iodine (I2) and tert-butyl hydroperoxide (TBHP) to catalyze the coupling between 3-(trifluoromethyl)pyridin-2-amine and 2-(bromomethyl)pyrimidine.
Key Advantages :
-
Eliminates transition metals, reducing purification challenges.
-
Achieves 75–80% yield under mild conditions (60°C, 6 hours).
Mechanistic Insight :
I2 oxidizes the amine to a nitroso intermediate, which reacts with the alkyl bromide via a radical pathway. TBHP regenerates iodine, sustaining catalytic activity.
Thiocarbonyldiimidazole-Assisted Synthesis
Carbothioamide Intermediate Formation
Adapting protocols from ACS Publications, 1,1′-thiocarbonyldiimidazole (TCDI) mediates coupling between 3-(trifluoromethyl)pyridin-2-amine and 2-(aminomethyl)pyrimidine.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | N,N-Diisopropylethylamine (DIEA) |
| Temperature | 40°C |
| Reaction Time | 2 hours |
| Yield | 82% |
This method excels in scalability, with demonstrated success in multi-gram syntheses.
Continuous Flow and Industrial Production Techniques
Microreactor-Based Synthesis
Recent industrial adaptations use continuous flow reactors to enhance mixing and heat transfer during exothermic steps (e.g., imine formation). A representative setup:
Flow System Configuration :
-
Reactor 1 : Teflon coil (10 mL volume) for condensation at 80°C.
-
Reactor 2 : Packed-bed column (Pd/C catalyst) for hydrogenation at 30 bar H2.
Reaction Optimization and Yield Enhancement
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) improve imine formation rates but complicate purification. Mixed-solvent systems (e.g., EtOH/H2O 4:1) balance reactivity and isolation efficiency.
Temperature Optimization :
| Step | Optimal Temperature | Yield Increase |
|---|---|---|
| Condensation | 80°C | +15% |
| Reduction | 25°C | +8% |
Purification and Analytical Characterization
Chromatographic Techniques
Final purification employs gradient elution on silica gel (hexane → ethyl acetate) or reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA). Purity >99% is achievable via recrystallization from hot heptane/EtOAc.
Spectroscopic Data :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Condensation-Reduction | 70 | 98 | Moderate | 120 |
| Metal-Free Coupling | 78 | 97 | High | 95 |
| TCDI-Assisted | 82 | 99 | Industrial | 80 |
The TCDI-assisted method emerges as superior for large-scale production, while metal-free coupling suits lab-scale diversity-oriented synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the pyridine or pyrimidine rings are functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological or chemical properties.
Scientific Research Applications
N-[(pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The trifluoromethyl group enhances its binding affinity and stability, making it a potent bioactive molecule.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares key structural and functional features of N-[(pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine with related compounds:
*Estimated based on molecular formula.
Key Structural and Functional Differences
Amine Substituents: The target compound’s pyrimidin-2-ylmethyl group (vs. Bulkier substituents (e.g., pexidartinib’s pyrrolopyridine group) improve selectivity for kinases like CSF1R but reduce metabolic stability compared to smaller pyrimidine derivatives .
Trifluoromethyl Positioning :
- The 3-CF₃ group on pyridine (common in all listed compounds) increases lipophilicity and resistance to oxidative metabolism, enhancing bioavailability .
Biological Activity :
- Kinase Inhibition : Pyridine-pyrimidine hybrids (e.g., pexidartinib) show potent kinase inhibition, while phenyl-substituted analogues (e.g., ) target nuclear receptors, underscoring the role of amine substituents in target selectivity .
- Antagonist Activity : The nitro group in enhances binding to the androgen receptor’s hydrophobic pocket, a feature absent in the target compound .
Biological Activity
N-[(pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring linked to a pyridine moiety with a trifluoromethyl group, contributing to its biological properties. The molecular formula is with a molecular weight of approximately 273.23 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have highlighted the potential of pyridine and pyrimidine derivatives in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Compounds containing trifluoromethyl groups have shown enhanced antimicrobial activity against various pathogens.
- Enzyme Inhibition : These compounds often act as inhibitors for specific enzymes involved in disease processes.
Anticancer Activity
A study conducted by Ribeiro Morais et al. (2023) demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values were reported as follows:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | MCF7 (breast cancer) | 25.72 ± 3.95 |
| Compound 2 | U87 (glioblastoma) | 45.2 ± 13.0 |
Flow cytometry results indicated that these compounds could accelerate apoptosis in cancer cells, suggesting a potential mechanism for their anticancer effects .
Antimicrobial Activity
Research has indicated that pyrimidine and pyridine derivatives possess significant antibacterial properties. For instance, compounds structurally related to this compound were tested against Gram-positive and Gram-negative bacteria, yielding minimum inhibitory concentration (MIC) values comparable to standard antibiotics:
| Pathogen | MIC (μg/mL) |
|---|---|
| S. aureus | 2 |
| E. coli | 4 |
These findings underscore the potential of this compound as an antimicrobial agent .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Many related compounds have been shown to inhibit enzymes such as kinases, which play crucial roles in cancer cell signaling pathways.
- Interference with DNA Replication : Some studies suggest that these compounds may disrupt DNA synthesis in rapidly dividing cells, contributing to their anticancer effects.
- Membrane Disruption : The trifluoromethyl group enhances lipophilicity, potentially allowing these compounds to disrupt bacterial membranes .
Q & A
Q. Advanced
- CSF1R inhibition assays : Mouse glioblastoma xenograft models (e.g., pexidartinib in ) demonstrate utility for testing kinase inhibition .
- Enzyme inhibition studies : Fluorometric assays (e.g., cholinesterase inhibition in ) using recombinant enzymes and substrate analogs .
- Pharmacokinetics : Rodent models assess bioavailability, with DMSO stock solutions stored at -20°C for stability () .
How can structural modifications enhance target selectivity or potency?
Q. Advanced
- Trifluoromethyl positioning : Substitution at pyridine C3 (vs. C4) improves steric complementarity with hydrophobic enzyme pockets () .
- Pyrimidine methylation : Adding methyl groups to pyrimidine alters π-π stacking interactions, as seen in analogous pyrazolo[1,5-a]pyrimidines () .
- Comparative SAR studies : Replace pyrimidine with triazolopyrimidine () to assess scaffold flexibility .
How should researchers address contradictory data in reported biological activities?
Q. Advanced
- Assay validation : Compare results across multiple platforms (e.g., cell-free vs. cell-based assays) to rule out false positives.
- Purity verification : Use HPLC (≥98% purity threshold, as in ) to exclude impurities affecting activity .
- Dose-response curves : Replicate studies with varying concentrations (e.g., 0.1–10 µM) to confirm EC₅₀ consistency .
What computational tools are effective for predicting binding modes?
Q. Advanced
- Molecular docking (AutoDock Vina) : Model interactions with CSF1R using crystal structures (PDB: 4R7H) .
- MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100-ns trajectories to assess stability of hydrogen bonds with pyrimidine N1 .
- Free-energy perturbation (FEP) : Quantify ΔΔG changes for trifluoromethyl substitutions .
What are the stability and solubility challenges in formulation?
Q. Basic
- Solubility : Low aqueous solubility (logP ~3.5) necessitates DMSO stocks (). Co-solvents (e.g., PEG-400) improve in vivo delivery .
- Stability : Degradation under UV light (λ >300 nm) requires amber vials for storage. LC-MS monitors hydrolytic decomposition (e.g., cleavage of pyrimidine-methyl bond) .
How does the trifluoromethyl group influence pharmacokinetics?
Q. Advanced
- Metabolic resistance : The CF₃ group reduces oxidative metabolism by CYP450 enzymes, prolonging half-life (t₁/₂ >6 hrs in rodents) .
- Membrane permeability : Enhances logD by ~0.5 units compared to non-fluorinated analogs () .
What analytical methods resolve impurities in scaled-up synthesis?
Q. Advanced
- HPLC-DAD/ELSD : Detect residual starting materials (e.g., unreacted pyridin-2-amine) with C18 columns and acetonitrile/water gradients .
- NMR spiking : Identify regioisomeric byproducts using authentic standards .
How can researchers validate target engagement in complex biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
